2-Methyl-5-(propan-2-yl)-8H-cyclohepta[b]thiophen-8-one
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Overview
Description
2-Methyl-5-(propan-2-yl)-8H-cyclohepta[b]thiophen-8-one is an organic compound that belongs to the class of thiophene derivatives Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic electronics
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-(propan-2-yl)-8H-cyclohepta[b]thiophen-8-one typically involves multi-step organic reactions. One common method starts with the preparation of the thiophene ring, which is then functionalized to introduce the desired substituents. The process may involve the use of Grignard reagents, halogenation, and cyclization reactions under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5-(propan-2-yl)-8H-cyclohepta[b]thiophen-8-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols .
Scientific Research Applications
2-Methyl-5-(propan-2-yl)-8H-cyclohepta[b]thiophen-8-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 2-Methyl-5-(propan-2-yl)-8H-cyclohepta[b]thiophen-8-one involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound’s derivatives .
Comparison with Similar Compounds
Similar Compounds
Thiopropamine: A stimulant drug with a similar thiophene structure but different substituents.
Methiopropamine: An analogue of methamphetamine with a thiophene ring.
Thiothinone: A beta-keto substituted analogue of methiopropamine.
Uniqueness
2-Methyl-5-(propan-2-yl)-8H-cyclohepta[b]thiophen-8-one is unique due to its specific structural features, which confer distinct chemical and biological properties.
Properties
CAS No. |
88050-75-3 |
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Molecular Formula |
C13H14OS |
Molecular Weight |
218.32 g/mol |
IUPAC Name |
2-methyl-5-propan-2-ylcyclohepta[b]thiophen-8-one |
InChI |
InChI=1S/C13H14OS/c1-8(2)10-4-5-12(14)13-11(7-10)6-9(3)15-13/h4-8H,1-3H3 |
InChI Key |
LPZKWQQBVSFPIL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(S1)C(=O)C=CC(=C2)C(C)C |
Origin of Product |
United States |
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